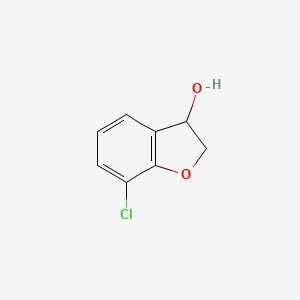

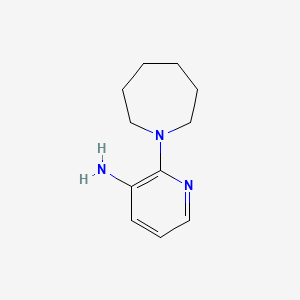

2-(Azepan-1-yl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

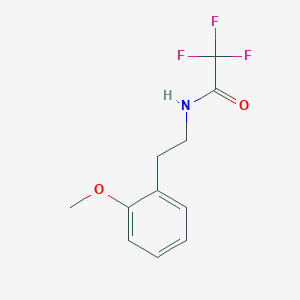

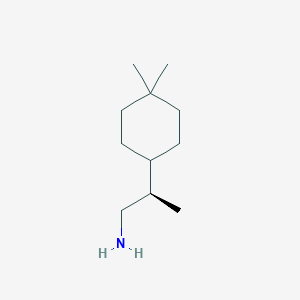

“2-(Azepan-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H17N3 . It has an average mass of 191.273 Da and a monoisotopic mass of 191.142242 Da . This compound is used as an intermediate in the synthesis of FP-TZTP, which is an M2 selective muscarinic agonist that may allow noninvasive studies of Alzheimer’s disease with PET .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . Unfortunately, the specific structural details or the 3D structure of this compound are not provided in the search results.Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that similar compounds have been used in the synthesis of anti-tubercular agents . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications

Enantioselective Synthesis

2-(Azepan-1-yl)pyridin-3-amine is utilized in the enantioselective synthesis of amines, demonstrating its importance in the development of chiral molecules. A study highlighted the use of palladium catalysis for enantioselective α-C–H coupling, showcasing the compound's role in creating bioactive molecules with high enantioselectivity and regioselectivity (Jain et al., 2016).

Conversion to Enantiomerically Pure Amines

Research has demonstrated the conversion of chiral α-amino acids to enantiomerically pure 3-amino cyclic amines, including this compound. This synthesis from natural α-amino acids highlights its utility in producing high-value chiral amines for pharmaceutical applications (Moon & Lee, 1998).

Synthesis of Fluorescent Heterocycles

The compound has been employed in the synthesis of highly fluorescent pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines. These heterocycles, synthesized through a one-pot three-component process, have potential applications in materials science due to their fluorescence and partial pH sensitivity (Schramm et al., 2006).

Green Synthesis Approaches

Recent advancements include the green synthesis of saturated cyclic amines, underscoring the importance of environmentally friendly methodologies. The review on facile and green synthetic routes for saturated cyclic amines, including this compound, emphasizes the significance of sustainable chemistry practices in the synthesis of bioactive compounds (Hameed et al., 2017).

Future Directions

properties

IUPAC Name |

2-(azepan-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQKPQFEDNKZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731384.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2731390.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)